2'-(Trifluoromethyl)-biphenyl-4-methanamine
Description
2'-(Trifluoromethyl)-biphenyl-4-methanamine (CAS No. 472964-20-8) is a fluorinated aromatic amine with the molecular formula C₁₄H₁₃ClF₃N in its hydrochloride form. Its structure consists of a biphenyl backbone substituted with a trifluoromethyl (-CF₃) group at the 2'-position and an aminomethyl (-CH₂NH₂) group at the 4-position of the adjacent phenyl ring (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .
Properties
Molecular Formula |
C14H12F3N |
|---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
[4-[2-(trifluoromethyl)phenyl]phenyl]methanamine |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-8H,9,18H2 |
InChI Key |
MBOVGJIFTRTTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2'-(Trifluoromethyl)-biphenyl-4-methanamine
General Synthetic Strategy
The synthesis of 2'-(Trifluoromethyl)-biphenyl-4-methanamine generally involves:
- Construction of the biphenyl core bearing the trifluoromethyl substituent.
- Introduction of a methanamine group at the 4-position, often via reduction of a nitro or halomethyl intermediate.
- Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) for biphenyl formation.
- Conversion of hydroxymethyl or chloromethyl intermediates to methanamine derivatives through substitution or reduction.
Key Preparation Routes and Conditions
Suzuki Coupling to Form Biphenyl Core with Trifluoromethyl Substitution
- Reactants: 1-Bromo-4-trifluoromethylbenzene and 4-hydroxymethylphenylboronic acid.
- Catalyst: PdCl₂(dppf) or Pd(PPh₃)Cl₂.
- Base: Cesium carbonate.
- Solvents: Mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF).
- Conditions: Heated at 90°C under nitrogen atmosphere for 1 hour.
- Outcome: Formation of (4'-Trifluoromethyl-biphenyl-4-yl)-methanol with yields up to 98% after purification by silica gel chromatography.
This step efficiently constructs the biphenyl backbone with the trifluoromethyl group and a hydroxymethyl substituent, which serves as a precursor for further functionalization.
Conversion of Hydroxymethyl to Chloromethyl Intermediate
- Reagent: Thionyl chloride (SOCl₂).
- Solvent: Chloroform.
- Conditions: Stirred at room temperature (~20°C) for 12 hours.
- Yield: Approximately 98% of 4-chloromethyl-4'-trifluoromethylbiphenyl.
- Purification: Flash chromatography on silica gel using cyclohexane/ethyl acetate (9:1).
This step converts the alcohol group to a better leaving group (chloride), facilitating nucleophilic substitution to introduce the amine group.
Detailed Research Outcomes and Data Tables
Reaction Conditions and Yields for Key Steps
| Step | Reactants/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki Coupling | 1-Bromo-4-trifluoromethylbenzene, 4-hydroxymethylphenylboronic acid, PdCl₂(dppf), Cs₂CO₃, DMF/THF | 98 | Heated at 90°C for 1 hour under N₂; purified by silica gel chromatography |
| Hydroxymethyl to Chloromethyl | Thionyl chloride in chloroform, room temp, 12 h | 98 | Purified by flash chromatography; characterized by ¹H-NMR and MS |
| Nitro to Amine Reduction (Related) | Nitro biphenyl derivative, hydrazine hydrate, FeCl₃ catalyst, 80-85°C, 8-12 h | High | Produces amino biphenyl derivatives; filtration and crystallization yield pure product |
| Nitro to Amine Hydrogenation (Related) | Nitro biphenyl, alcohol solvent, hydrogen gas, catalyst, 80-85°C, 2-4 h | High | Suitable for industrial scale; high purity and yield |
Representative Characterization Data
- ¹H-NMR (300 MHz, DMSO-d₆): Signals consistent with aromatic protons and methylene groups adjacent to amine.
- Mass Spectrometry (EI or ESI): Molecular ion peaks matching expected molecular weights (e.g., m/z 270 for chloromethyl intermediate).
- Purity: Typically >95% after chromatographic purification and crystallization.
Summary and Analysis
The preparation of 2'-(Trifluoromethyl)-biphenyl-4-methanamine is effectively achieved through a multi-step synthetic sequence involving:
- Suzuki cross-coupling to assemble the biphenyl scaffold with trifluoromethyl substitution and hydroxymethyl functionality.
- Conversion of hydroxymethyl to chloromethyl using thionyl chloride under mild conditions with excellent yields.
- Introduction of the methanamine group via nucleophilic substitution or reduction of nitro precursors, using catalytic hydrogenation or hydrazine reduction methods.
These methods are supported by detailed experimental conditions and high-yield outcomes, making them suitable for both laboratory-scale synthesis and potential industrial application. The use of palladium catalysis, mild chlorination, and catalytic reduction steps ensures good product quality and manageable reaction conditions.
Chemical Reactions Analysis
Acylation Reactions
The primary amine undergoes nucleophilic acylation with carboxylic acid derivatives to form stable amides.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C → RT | N-Acetyl-2'-(Trifluoromethyl)-biphenyl-4-methanamide | 85–90% |
| Benzoyl chloride | Pyridine, THF, reflux | N-Benzoyl derivative | 78% |
Mechanism : The amine attacks the electrophilic carbonyl carbon, followed by deprotonation and elimination of HCl. The trifluoromethyl group’s electron-withdrawing nature enhances the amine’s nucleophilicity by resonance stabilization of the intermediate.
Alkylation Reactions
The amine reacts with alkyl halides or sulfonates to form secondary or tertiary amines.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C | N-Benzyl-2'-(Trifluoromethyl)-biphenyl-4-methanamine | 70% |
| Methyl iodide | NaH, THF, 0°C → RT | N,N-Dimethyl derivative | 65% |
Key Insight : Steric hindrance from the biphenyl system slows reactivity, necessitating polar aprotic solvents and elevated temperatures .
Oxidation Reactions
Controlled oxidation transforms the amine into nitro or hydroxylamine derivatives.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, H₂O, 100°C | 2'-(Trifluoromethyl)-biphenyl-4-nitrobenzene | 55% |
| m-CPBA | CHCl₃, RT | N-Hydroxylamine derivative | 60% |
Limitation : Overoxidation to carboxylic acids is suppressed due to the trifluoromethyl group’s inductive effects.
Diazotization and Subsequent Reactions
Diazonium salt intermediates enable functionalization of the aromatic ring.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaNO₂, HCl | 0–5°C, followed by CuCN | 4-Cyano-2'-(Trifluoromethyl)-biphenyl | 40% |
| HBF₄, Heat | Fluorination | 4-Fluoro derivative | 30% |
Regioselectivity : The trifluoromethyl group directs electrophilic substitution to the meta position relative to itself .
Schiff Base Formation
Condensation with aldehydes or ketones yields imines, useful in coordination chemistry.
| Carbonyl Compound | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | EtOH, reflux, MgSO₄ | N-Benzylidene derivative | 75% |
| Acetone | Toluene, molecular sieves | N-Isopropylidene derivative | 68% |
Comparative Reactivity with Analogues
The trifluoromethyl group’s electronic effects differentiate this compound from non-fluorinated analogues.
| Compound | Reaction Rate (Acylation) | Nitration Position |
|---|---|---|
| 2'-(Trifluoromethyl)-biphenyl-4-methanamine | 1.0 (Reference) | Meta to CF₃ |
| Biphenyl-4-methanamine | 0.3 | Para to NH₂ |
Scientific Research Applications
Medicinal Chemistry Applications
The compound has shown promise in several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of trifluoromethyl-biphenyl compounds exhibit significant antimicrobial properties. For example, studies have identified its effectiveness against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) demonstrating its potential as an antituberculosis agent .
Anticancer Properties
2'-(Trifluoromethyl)-biphenyl-4-methanamine and its analogs have been explored for their anticancer effects. In vitro studies have demonstrated the ability of these compounds to inhibit various cancer cell lines, suggesting pathways for drug development targeting specific cancer types .
Materials Science Applications
The compound's unique structural features enhance its utility in materials science:
Synthesis of Functionalized Biphenyls
The compound serves as a key intermediate in the synthesis of novel biphenyl derivatives. These derivatives are being investigated for their enhanced biological activities and potential applications in drug development.
Polymer Chemistry
Due to its trifluoromethyl group, the compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance. This is particularly useful in developing high-performance materials for electronics and coatings.
Case Studies
Mechanism of Action
The mechanism of action of 2’-(Trifluoromethyl)-biphenyl-4-methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to interact with biological molecules. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Fluorinated Substitutions
2'-Fluoro-[1,1'-biphenyl]-2-amine (CAS 316-61-0)
- Structure : Fluorine at 2'-position instead of -CF₃; amine at 2-position.
- Similarity : 0.79 (structural similarity score) .
- Key Differences : The smaller fluorine atom reduces steric bulk and electron-withdrawing effects compared to -CF₃. This may decrease binding affinity to hydrophobic enzyme pockets .
[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine (CAS 202522-22-3)
- Structure : Single phenyl ring with -CF₃ at 2-position and -CH₂NH₂ at 4-position.
- Molecular Weight : 193.14 g/mol.
- Applications : Used in ligand synthesis for G protein-coupled receptors (GPCRs) due to its compact structure .
2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 170015-99-3)
- Structure : Ethylamine linker with -OCF₃ at the para position.
Biphenyl Methanamine Derivatives with Heterocyclic Modifications
N-((2'-(1H-Tetrazol-5-yl)biphenyl-4-yl)methyl) Sulfonamide/Carbamate Derivatives
- Structure : Tetrazole ring at 2'-position; sulfonamide or carbamate groups at 4-CH₂NH₂.
- Bioactivity : Demonstrated antibacterial and antifungal activity. For example:
- Comparison : The tetrazole group introduces hydrogen-bonding capability absent in 2'-(Trifluoromethyl)-biphenyl-4-methanamine, enhancing microbial target engagement .
1,3,4-Oxadiazole Thioether Derivatives
Physicochemical and Functional Group Comparisons
Biological Activity
2'-(Trifluoromethyl)-biphenyl-4-methanamine, also known as 2'-(trifluoromethyl)biphenyl-4-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl backbone with a trifluoromethyl group at the 2' position and an amine group at the 4-position. Its molecular formula is C13H10F3N.
The biological activity of 2'-(trifluoromethyl)-biphenyl-4-methanamine is primarily attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may influence the compound's pharmacokinetics and receptor binding properties.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that derivatives of biphenyl compounds exhibit antimicrobial properties. The presence of the trifluoromethyl group can enhance these effects by altering the electronic characteristics of the molecule, thereby increasing its interaction with microbial targets .
- Anticancer Potential : Research has shown that similar biphenyl derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression. The amine functionality is crucial for binding to specific receptors involved in cancer pathways .
- Neuropharmacological Effects : Some studies have suggested that biphenyl derivatives may act as modulators of neurotransmitter systems, potentially influencing conditions like depression or anxiety. This is particularly relevant for compounds designed to interact with dopamine receptors .
Structure-Activity Relationships (SAR)
The biological activity of 2'-(trifluoromethyl)-biphenyl-4-methanamine can be influenced by modifications to its structure:
- Trifluoromethyl Substitution : Enhances lipophilicity and may improve binding affinity to lipid membranes.
- Amine Positioning : The position of the amine group on the biphenyl ring significantly affects the compound's ability to engage with biological targets.
Table 1: Comparison of Biological Activities of Biphenyl Derivatives
| Compound | Activity Type | IC50 (µM) | Notes |
|---|---|---|---|
| 2'-(Trifluoromethyl)-biphenyl-4-methanamine | Antimicrobial | TBD | Enhanced activity due to trifluoromethyl group |
| 4'-Fluoro-biphenyl-4-amine | Anticancer | TBD | Induces apoptosis in cancer cells |
| 3'-Chloro-biphenyl-4-methanamine | Neuropharmacological | TBD | Modulates dopamine receptor activity |
Case Studies
- Antimicrobial Efficacy : A study evaluating various biphenyl derivatives found that those containing a trifluoromethyl group exhibited increased antimicrobial activity against Staphylococcus aureus compared to their non-fluorinated counterparts. The mechanism was linked to membrane disruption caused by enhanced lipophilicity.
- Cancer Cell Proliferation : In vitro studies demonstrated that 2'-(trifluoromethyl)-biphenyl-4-methanamine significantly inhibited the growth of breast cancer cells (MCF-7) at concentrations below 10 µM, suggesting potential for further development as an anticancer agent .
- Neuropharmacological Effects : Research indicated that this compound could modulate dopaminergic activity in animal models, leading to increased locomotor activity in response to dopaminergic stimulation, which could have implications for treating disorders like Parkinson's disease .
Q & A
Basic: What are the optimal synthetic routes for 2'-(Trifluoromethyl)-biphenyl-4-methanamine, and how can reaction efficiency be validated?
Methodological Answer:
Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated trifluoromethylarenes and biphenyl precursors. For validation:
- Monitor reaction progress using LCMS to detect intermediates (e.g., m/z signals corresponding to expected molecular ions) .
- Confirm purity via HPLC with retention time consistency (e.g., 1.25–1.70 minutes under SQD-FA05 conditions) .
- Use NMR (1H/13C) to verify regioselectivity and absence of byproducts (e.g., trifluoromethyl group integration at δ ~120 ppm in 19F NMR) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Employ a multi-technique approach:
- Elemental Analysis : Confirm C, H, N, F content (±0.3% deviation from theoretical values) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 742 [M+H]+ in LCMS) and fragmentation patterns .
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of the trifluoromethyl group?
Methodological Answer:
- Perform single-crystal X-ray diffraction using SHELX software for refinement .
- Analyze bond angles (C-C-F) and torsional parameters to distinguish ortho vs. para substitution artifacts .
- Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental vs. theoretical electron density maps .
Advanced: How to address contradictions between spectroscopic data and computational predictions?
Methodological Answer:
- NMR Discrepancies : Re-examine solvent effects (e.g., DMSO vs. CDCl3 on chemical shifts) .
- Mass Spec Anomalies : Perform high-resolution MS (HRMS) to rule out isotopic interference (e.g., 13C vs. 12C) .
- DFT Adjustments : Include dispersion corrections (e.g., B3LYP-D3) to improve agreement with experimental geometries .
Basic: What purification strategies are recommended for isolating this amine derivative?
Methodological Answer:
- Use column chromatography with silica gel and gradient elution (hexane:EtOAc 4:1 → 1:1) .
- For persistent impurities, employ recrystallization in ethanol/water mixtures (solubility: 1.063 g/cm³ estimate) .
- Confirm purity via melting point analysis (compare lit. values, e.g., 160–162°C for analogous amines) .
Advanced: How can structure-activity relationship (SAR) studies be designed for pharmacological applications?
Methodological Answer:
- Synthesize analogs with varied substituents (e.g., -CF3 → -Cl, -OCH3) to probe electronic effects .
- Assess binding affinity via surface plasmon resonance (SPR) or fluorescence polarization assays .
- Correlate logP values (HPLC-derived) with cellular permeability using Caco-2 monolayer models .
Advanced: What experimental precautions are critical for handling this compound’s stability?
Methodological Answer:
- Storage : Keep at 2–8°C under inert gas (N2/Ar) to prevent oxidation .
- Light Sensitivity : Use amber vials to avoid photodegradation (common in aryl amines) .
- Moisture Control : Employ molecular sieves in reaction solvents (e.g., THF, DMF) .
Basic: How does the trifluoromethyl group influence the compound’s electronic properties?
Methodological Answer:
- Electron-Withdrawing Effect : Measure Hammett constants (σm = 0.43 for -CF3) to predict reactivity .
- Lipophilicity : Determine logP via shake-flask method (expected increase due to -CF3 hydrophobicity) .
- Steric Impact : Use X-ray crystallography to assess van der Waals radii (CF3: ~2.7 Å) .
Advanced: How to develop a validated analytical method for quantifying trace impurities?
Methodological Answer:
- HPLC Method Development : Optimize mobile phase (e.g., 0.1% TFA in acetonitrile/water) for baseline separation .
- LOQ/LOD Determination : Perform spike/recovery studies (target LOQ < 0.1%) .
- Forced Degradation : Expose to heat, light, and acidic/alkaline conditions to identify degradation products .
Advanced: What strategies are effective in studying this compound’s interaction with biological targets?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
